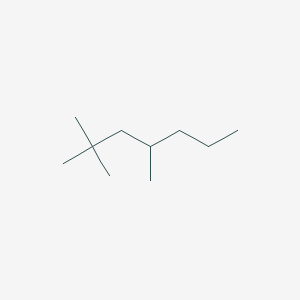
4-(Hydroxyamino)-7-methylquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxyamino)-7-methylquinoline 1-oxide, also known as HMAQO, is a synthetic compound that has gained attention due to its potential applications in scientific research. HMAQO is a derivative of 7-methylquinoline 1-oxide and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxyamino)-7-methylquinoline 1-oxide involves the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This compound induces the formation of ROS, which leads to cellular stress and ultimately apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This compound has also been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce the expression of various genes involved in apoptosis and cellular stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Hydroxyamino)-7-methylquinoline 1-oxide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, this compound exhibits potent antitumor activity, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. Its mechanism of action involves the generation of ROS, which can cause damage to cellular components and lead to cell death. This property can make it difficult to study the effects of this compound on specific cellular processes.
Direcciones Futuras
There are several future directions for the research of 4-(Hydroxyamino)-7-methylquinoline 1-oxide. One potential direction is the development of this compound-based anticancer drugs. This compound has been shown to exhibit potent antitumor activity, and its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on specific cellular processes. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of compounds with improved anticancer activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-(Hydroxyamino)-7-methylquinoline 1-oxide involves the reaction of 7-methylquinoline 1-oxide with hydroxylamine hydrochloride in the presence of a base. The reaction occurs under reflux conditions, and the resulting product is purified through column chromatography. The purity of the final product is confirmed through NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(Hydroxyamino)-7-methylquinoline 1-oxide has been found to exhibit potent antitumor activity in various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This property makes this compound a potential candidate for the development of anticancer drugs.
Propiedades
Número CAS |
13442-09-6 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-8-9(11-13)4-5-12(14)10(8)6-7/h2-6,13-14H,1H3 |
Clave InChI |
WNAQAYBGPAAPHU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
SMILES canónico |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
Sinónimos |
7-METHYL-4-HYDROXYLAMINOQUINOLINE1-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






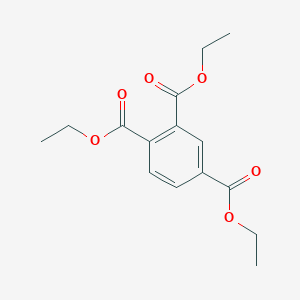
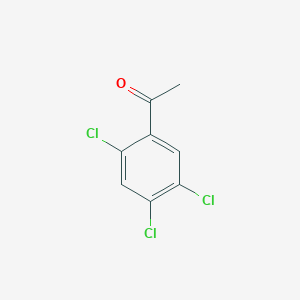
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
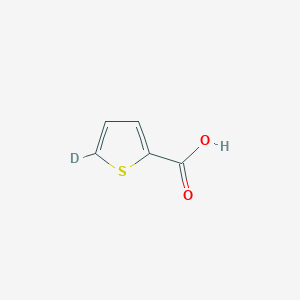

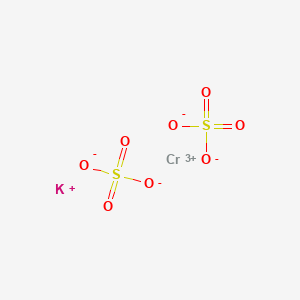
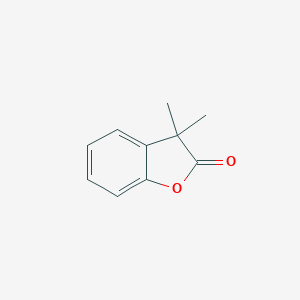
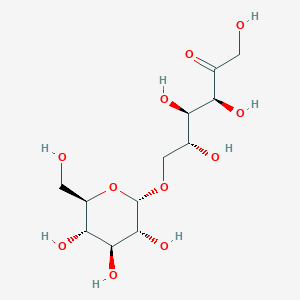

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
